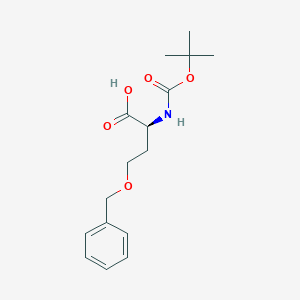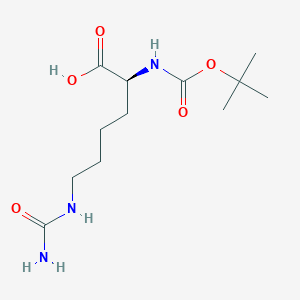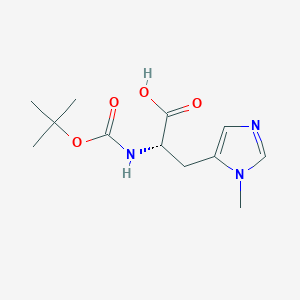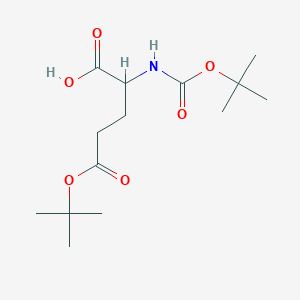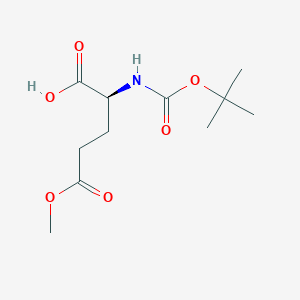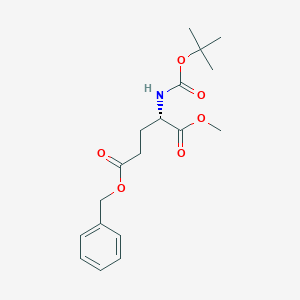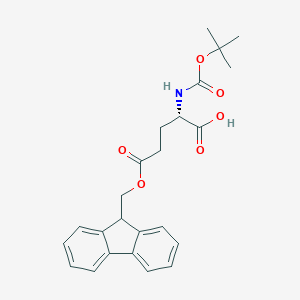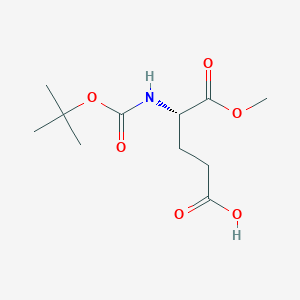
Boc-Asp(Ofm)-OH
Vue d'ensemble
Description
Boc-Asp(Ofm)-OH, also known as Nα-Boc-L-aspartic acid ß 9-fluorenylmethyl ester, is an aspartic acid derivative . It has a molecular formula of C23H25NO6 and a molecular weight of 411.45 .
Synthesis Analysis
Boc-Asp(Ofm)-OH is used in the preparation of Asparagine containing peptide-based oxidation catalysts . It is linked to PAM resin through the β-carboxylic function, and the linear precursor is then assembled by classical Boc/Benzyl strategy . Cyclization is accomplished by the BOP method .
Molecular Structure Analysis
The molecular structure of Boc-Asp(Ofm)-OH is represented by the formula C23H25NO6 . The InChI code for Boc-Asp(Ofm)-OH is 1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(21(26)27)12-20(25)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/p-1/t19-/m0/s1 .
Physical And Chemical Properties Analysis
Boc-Asp(Ofm)-OH has a molecular weight of 411.5 . The exact physical and chemical properties such as melting point, boiling point, and density are not available . It is recommended to store Boc-Asp(Ofm)-OH at a temperature below 5°C .
Applications De Recherche Scientifique
Synthesis of Glycosylated Peptides
Boc-Asp(Ofm)-OH is utilized in the synthesis of glycosylated peptides, which are important for studying protein-carbohydrate interactions that play a crucial role in biological processes. An example includes the synthesis of chitobiosylated emmprin peptides, which are used in understanding cell signaling and adhesion .
Solid-Phase Synthesis of Cyclic Peptides
This compound is also used in the solid-phase synthesis of cyclic peptides containing an Asp residue. The method involves linking Boc-Asp-OFm to a resin and then assembling the linear precursor using a classical Boc/Benzyl strategy, which is crucial for creating peptides with specific biological activities .
Synthesis of Hydrophobic Peptides
The tert-butyloxycarbonyl (Boc) group in Boc-Asp(Ofm)-OH is advantageous for the synthesis of hydrophobic peptides. These peptides are significant in studying membrane proteins and developing therapeutic agents .
4. Synthesis of Peptides with Ester and Thioester Moieties The Boc group is beneficial in synthesizing peptides that contain ester and thioester moieties. These types of peptides are essential for creating bioactive compounds and understanding enzyme mechanisms .
Segment Coupling in Peptide Chains
Boc-Asp(Ofm)-OH can be used for segment coupling in peptide chains, which is a technique used to create longer and more complex peptide structures necessary for studying protein functions and interactions .
Mécanisme D'action
Safety and Hazards
Boc-Asp(Ofm)-OH may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . In case of contact, it is advised to wash off with soap and plenty of water . If inhaled, move the person to fresh air . If swallowed, rinse mouth with water and do not induce vomiting .
Relevant Papers
One relevant paper describes a general method for the solid-phase synthesis of cyclic peptides containing an Asp residue in their sequence . Boc-Asp(Ofm)-OH is linked to PAM resin through the β-carboxylic function; the linear precursor is then assembled by classical Boc/Benzyl strategy . Cyclization is accomplished by the BOP method; HF deprotection and cleavage afford the cyclic peptide as a single product .
Propriétés
IUPAC Name |
(2S)-4-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(21(26)27)12-20(25)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLRMCFWGFPSLT-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151672 | |
| Record name | N-alpha-tert-Butyloxycarbonyl-aspartic acid gamma-fluorenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Asp(Ofm)-OH | |
CAS RN |
117014-32-1 | |
| Record name | N-alpha-tert-Butyloxycarbonyl-aspartic acid gamma-fluorenylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117014321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-alpha-tert-Butyloxycarbonyl-aspartic acid gamma-fluorenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





